molecular formula C15H17N5O2 B10997909 3-(2,5-Dimethyl-1H-pyrrol-1-YL)-N-[3-(2-furyl)-1H-1,2,4-triazol-5-YL]propanamide

3-(2,5-Dimethyl-1H-pyrrol-1-YL)-N-[3-(2-furyl)-1H-1,2,4-triazol-5-YL]propanamide

Cat. No.: B10997909
M. Wt: 299.33 g/mol
InChI Key: PMIFXIFMIWUIEL-UHFFFAOYSA-N
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Description

3-(2,5-Dimethyl-1H-pyrrol-1-YL)-N-[3-(2-furyl)-1H-1,2,4-triazol-5-YL]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole ring substituted with dimethyl groups and a triazole ring attached to a furan ring, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethyl-1H-pyrrol-1-YL)-N-[3-(2-furyl)-1H-1,2,4-triazol-5-YL]propanamide typically involves multi-step organic reactions. The process begins with the formation of the pyrrole ring, followed by the introduction of dimethyl groups. The triazole ring is then synthesized separately and attached to the furan ring. Finally, the two parts are coupled together under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethyl-1H-pyrrol-1-YL)-N-[3-(2-furyl)-1H-1,2,4-triazol-5-YL]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2,5-Dimethyl-1H-pyrrol-1-YL)-N-[3-(2-furyl)-1H-1,2,4-triazol-5-YL]propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethyl-1H-pyrrol-1-YL)-N-[3-(2-furyl)-1H-1,2,4-triazol-5-YL]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-Dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid: A compound with a similar pyrrole ring structure but different functional groups.

    3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thiophenecarboxylic Acid: Another related compound with a thiophene ring instead of a furan ring.

Uniqueness

3-(2,5-Dimethyl-1H-pyrrol-1-YL)-N-[3-(2-furyl)-1H-1,2,4-triazol-5-YL]propanamide is unique due to its combination of a pyrrole ring with dimethyl groups and a triazole-furan moiety

Properties

Molecular Formula

C15H17N5O2

Molecular Weight

299.33 g/mol

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)-N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide

InChI

InChI=1S/C15H17N5O2/c1-10-5-6-11(2)20(10)8-7-13(21)16-15-17-14(18-19-15)12-4-3-9-22-12/h3-6,9H,7-8H2,1-2H3,(H2,16,17,18,19,21)

InChI Key

PMIFXIFMIWUIEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CCC(=O)NC2=NNC(=N2)C3=CC=CO3)C

Origin of Product

United States

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